Copper germanium selenide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper germanium selenide is a compound that combines copper, germanium, and selenium. It is known for its unique properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its semiconductor properties, which are essential in the fields of electronics and optoelectronics.

Wissenschaftliche Forschungsanwendungen

Copper germanium selenide has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Chemistry: Used as a catalyst in various chemical reactions.

Biology: Investigated for its potential use in biological imaging and sensing.

Medicine: Explored for its potential in drug delivery systems and therapeutic applications.

Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic devices.

Wirkmechanismus

Target of Action

Copper germanium selenide is primarily targeted for use in thermoelectric devices . It is considered a promising candidate for high-performance flexible thermoelectrics . The compound’s primary targets are the electron transport pathways in these devices, where it plays a crucial role in the conversion of heat into electricity .

Biochemical Pathways

This chain is a series of compounds that transfer electrons from electron donors to electron acceptors via redox reactions. The energy released in these reactions is used to generate a form of chemical potential energy .

Pharmacokinetics

The compound’sADME properties (Absorption, Distribution, Metabolism, and Excretion) would be relevant in the context of its stability, reactivity, and lifespan within a device .

Result of Action

The result of this compound’s action is a significant improvement in the thermoelectric performance of the devices in which it is used . Specifically, the compound’s action leads to an enhancement in the electrical conductivity of the device, resulting in a significant improvement of its ZT values from 0.096 to 0.458 at 30 to 150 °C .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . For example, the compound’s electrical conductivity enhances considerably after being sintered at 400 °C under N2 atmosphere . This suggests that the compound’s action, efficacy, and stability can be optimized under specific environmental conditions .

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper germanium selenide can be synthesized using various methods, including wet chemical methods and high-temperature solid-state reactions. One common approach involves the reaction of copper, germanium, and selenium precursors in a controlled environment. The reaction conditions, such as temperature and atmosphere, play a crucial role in determining the final properties of the compound.

Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This method involves heating a mixture of copper, germanium, and selenium powders at elevated temperatures in an inert atmosphere. The resulting product is then purified and processed to achieve the desired properties.

Analyse Chemischer Reaktionen

Types of Reactions: Copper germanium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one element in the compound with another, often using halogens or other reactive species.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction can yield elemental copper, germanium, and selenium.

Vergleich Mit ähnlichen Verbindungen

Copper Selenide: Known for its thermoelectric properties and used in flexible thermoelectric devices.

Germanium Selenide: Noted for its optoelectronic properties and used in thin-film solar cells and photoelectrochemical water splitting.

Uniqueness: Copper germanium selenide combines the properties of both copper selenide and germanium selenide, making it a versatile material with applications in both electronics and optoelectronics.

Eigenschaften

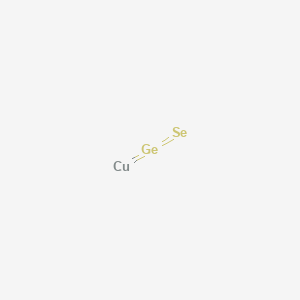

IUPAC Name |

selanylidenegermylidenecopper |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.GeSe/c;1-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVKWORTHHMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Ge]=[Se] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuGeSe |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.